4-Bromo-2-chlorophenol
Overview
Description
4-Bromo-2-chlorophenol is a halogenated aromatic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of bromine and chlorine substituents on the phenol ring, which significantly influence its reactivity and physical characteristics.
Synthesis Analysis
The synthesis of derivatives of 4-Bromo-2-chlorophenol has been explored in several studies. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol through a reaction with 2-bromobutanoyl bromide in the presence of pyridine, followed by a Pd-catalyzed Suzuki cross-coupling reaction to produce various derivatives . Another study developed a 7-step synthesis procedure for enantiomerically pure diarylethanes starting from a compound related to 4-bromo-2-chlorophenol, demonstrating the compound's utility in producing optically pure enantiomers .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Bromo-2-chlorophenol has been confirmed using various analytical techniques, including single-crystal X-ray diffraction (XRD). For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by XRD, and its vibrational wavenumbers were computed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . Similarly, the structure of complexes formed with 2-{(E)-[(4-aminophenyl)imino]methyl}-6-bromo-4-chlorophenol was studied, revealing tetrahedral geometries for the complexes .
Chemical Reactions Analysis
The reactivity of 4-Bromo-2-chlorophenol derivatives has been a subject of interest. The study of the compound's reactivity was enhanced by computational methods such as DFT, which provided insights into the electronic properties and potential reactivity of the compounds . Additionally, the reactivity of related compounds was investigated through the synthesis of complexes with various metals, which were characterized by their spectral and analytical data .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chlorophenol derivatives have been analyzed through experimental and theoretical methods. The first hyperpolarizability, a measure of the non-linear optical (NLO) properties, and the molecular electrostatic potential (MEP) of these compounds were studied, providing information on their electronic properties . The stability of the molecules, arising from hyper-conjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis, while the HOMO and LUMO analysis helped determine charge transfer within the molecules .
Scientific Research Applications
Photoreaction Mechanisms
Photoreaction mechanisms of compounds including 4-Bromo-2-chlorophenol have been studied using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation. This research is crucial for understanding the chemical behavior of 4-Bromo-2-chlorophenol under various conditions, especially in response to light (Akai, Kudoh, Takayanagi, & Nakata, 2002).
Catalytic Applications
4-Bromo-2-chlorophenol has been used in the study of selective arylations via Pd-catalyzed Suzuki cross-coupling reactions. This research explores its reactivity and electronic properties, contributing to the field of organic synthesis and materials science (Nazeer et al., 2020).
Environmental Remediation
Studies have investigated the use of surfactant modified montmorillonite for the adsorption of chlorophenols, including 4-chlorophenol, from aqueous solutions. This research is significant for environmental cleanup and water treatment technologies (Nourmoradi et al., 2016).
Photocatalysis
4-Bromo-2-chlorophenol has been involved in studies related to photocatalytic degradation, particularly using titanium dioxide and other catalysts. These studies are important for understanding the breakdown of toxic compounds in water treatment (Guillard et al., 1999).
Pyrolytic Studies
The pyrolytic thermal degradation of mixtures including 4-Bromo-2-chlorophenol has been explored to understand the formation of various compounds at high temperatures. Such studies are crucial in the field of combustion and environmental sciences (Evans & Dellinger, 2005).
Safety And Hazards
Future Directions
There is ongoing research into the degradation of 4-Bromo-2-chlorophenol. For example, studies have investigated the effect of chloride ion on its degradation by a sulphate radical-based oxidation process . This research could lead to improved methods for the removal of such compounds from the environment.
Relevant Papers Several papers have been published on 4-Bromo-2-chlorophenol. For instance, a study on the oxidation kinetics of bromophenols by nonradical activation of peroxydisulfate in the presence of carbon nanotube . Another paper investigated the effect of chloride ion on the degradation of 4-bromo-2-chlorophenol by a sulphate radical-based oxidation process .
properties
IUPAC Name |
4-bromo-2-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBJPUXLAKVICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192745 | |
Record name | 4-Bromo-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chlorophenol | |
CAS RN |
3964-56-5 | |
Record name | 4-Bromo-2-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3964-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMO-2-CHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994SJ34D8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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